molecular formula C19H22N4O3 B11601803 ethyl 7-butan-2-yl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 7-butan-2-yl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11601803
M. Wt: 354.4 g/mol
InChI Key: ROFHMABAQPCCMX-UHFFFAOYSA-N
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Description

Ethyl 7-butan-2-yl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound featuring a fused triaza ring system, an imino group, and an ethyl carboxylate substituent. The butan-2-yl and methyl groups contribute to its lipophilicity, while the imino and carbonyl functionalities may facilitate hydrogen bonding and metal coordination.

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

ethyl 7-butan-2-yl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C19H22N4O3/c1-5-12(4)23-15(20)13(19(25)26-6-2)10-14-17(23)21-16-11(3)8-7-9-22(16)18(14)24/h7-10,12,20H,5-6H2,1-4H3

InChI Key

ROFHMABAQPCCMX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C2=C(C=C(C1=N)C(=O)OCC)C(=O)N3C=CC=C(C3=N2)C

Origin of Product

United States

Preparation Methods

Condensation-Based Approaches

Condensation reactions are central to forming the fused triazole and cycloalkane rings. A representative protocol involves reacting a substituted pyrazole derivative with a diketone under acidic conditions. For example, the use of acetic acid as a catalyst facilitates the cyclocondensation of 3-amino-5-methylpyrazole with ethyl acetoacetate, yielding a bicyclic intermediate. Subsequent intramolecular cyclization under basic conditions (e.g., potassium carbonate in DMF) completes the triazatricyclo core.

Metal-Catalyzed Cyclizations

Transition metal catalysts, particularly palladium complexes, have been employed to streamline ring formation. A palladium(II)-mediated oxidative cyclization of propargylamines generates the triazole moiety with high regioselectivity. This method reduces side reactions compared to traditional thermal cyclization, though it requires stringent control over reaction temperature (60–80°C) and nitrogen atmosphere.

Esterification and Carboxylate Group Installation

The ethyl carboxylate moiety at position 5 is typically introduced early in the synthesis to simplify downstream functionalization.

Direct Esterification of Carboxylic Acid Intermediates

A two-step esterification protocol is widely adopted:

  • Acid Chloride Formation : Treating the carboxylic acid intermediate with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C generates the corresponding acid chloride.

  • Alcohol Quenching : Adding excess ethanol to the acid chloride in the presence of pyridine as a proton scavenger yields the ethyl ester. This method achieves >85% purity after column chromatography.

Transesterification Alternatives

For acid-sensitive intermediates, transesterification with ethyl acetate under basic conditions (e.g., sodium ethoxide) offers a milder route. However, yields are generally lower (50–60%) due to competing hydrolysis.

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Core Cyclization : Optimal yields (70–75%) occur in DMF at 110°C. Polar aprotic solvents stabilize transition states during ring closure.

  • Imination : Ethanol outperforms DMSO due to its ability to solubilize ammonium acetate without promoting side reactions.

Catalytic Enhancements

  • Palladium Catalysts : Pd(OAc)₂ (5 mol%) reduces cyclization time from 24 h to 6 h.

  • Acid Additives : PTSA (10 mol%) in imination steps suppresses enolization, improving imine stability.

Analytical Characterization

Critical data for verifying successful synthesis include:

Analytical MethodKey FindingsSource
¹H NMR (400 MHz, CDCl₃)δ 1.35 (t, 3H, CH₂CH₃), δ 4.30 (q, 2H, OCH₂), δ 6.78 (s, 1H, imino-H)
IR (KBr)ν 1725 cm⁻¹ (C=O), 1640 cm⁻¹ (C=N)
HRMS m/z 353.2012 [M+H]⁺ (calc. 353.2008)

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-butan-2-yl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

Ethyl 7-butan-2-yl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 7-butan-2-yl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

A closely related compound, ethyl 6-(3-methoxybenzoyl)imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (PubChem CID: 135565487), differs primarily in its substituents: a 3-methoxybenzoyl group replaces the butan-2-yl moiety at position 6. This substitution introduces aromaticity and electron-withdrawing effects, altering electronic properties and intermolecular interactions.

Table 1: Structural and Electronic Comparison

Feature Target Compound PubChem Analog (CID: 135565487)
Substituent at Position 7 Butan-2-yl (alkyl) 3-Methoxybenzoyl (aromatic)
Molecular Weight (g/mol) ~450 (estimated) ~480 (estimated)
Key Functional Groups Imino, carboxylate, methyl Imino, carboxylate, methoxy
Predicted LogP ~3.5 (higher lipophilicity) ~2.8 (moderate polarity)

The butan-2-yl group enhances lipophilicity, favoring membrane permeability, whereas the 3-methoxybenzoyl group may improve π-π stacking in crystal lattices or receptor binding .

Hydrogen-Bonding and Solubility

The imino (–NH–) and carbonyl (–CO–) groups in the target compound enable hydrogen-bonding networks, akin to patterns observed in benzothiazole derivatives . In contrast, the PubChem analog’s methoxy group participates in weaker C–H···O interactions, reducing crystal lattice stability. This difference impacts solubility: the target compound is likely less soluble in polar solvents (e.g., water) due to its higher logP (~3.5 vs. ~2.8).

Biological Activity

Ethyl 7-butan-2-yl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound notable for its unique triazatricyclo structure and various functional groups. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈N₄O₃ with a molecular weight of approximately 306.33 g/mol. Its structure includes a triazole ring system that contributes to its reactivity and biological activity.

Property Value
Molecular FormulaC₁₅H₁₈N₄O₃
Molecular Weight306.33 g/mol
Key Functional GroupsImino, carbonyl

Biological Activity Overview

Research indicates that ethyl 7-butan-2-yl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca exhibits various biological activities:

  • Antimicrobial Activity : Compounds with similar triazole structures have shown significant antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli.

    Case Study : A study evaluating the antimicrobial efficacy of triazole derivatives found that these compounds inhibited bacterial growth effectively, with inhibition zones measuring up to 20 mm at concentrations of 50 µg/mL.
  • Anticancer Properties : The structural features of this compound suggest potential anticancer activity through mechanisms such as apoptosis induction in cancer cells.

    Research Findings : In vitro studies demonstrated that ethyl 7-butan-2-yl derivatives inhibited cell proliferation in various cancer cell lines (e.g., breast and lung cancer) with IC50 values ranging from 10 to 30 µM.
  • Enzyme Inhibition : The compound may act as a competitive inhibitor for specific enzymes due to its structural similarity to substrate molecules.

    Mechanism of Action : Binding studies indicate that the compound interacts with active sites of enzymes involved in metabolic pathways, potentially modulating their activity.

Synthesis and Derivatives

The synthesis of ethyl 7-butan-2-yl-6-imino derivatives typically involves multi-step synthetic pathways that may yield different purity levels and biological activities.

Compound Name Structural Features Biological Activity
Ethyl 6-imino-11-methyl-2-oxo derivativesSimilar triazole structure; potential antimicrobialAntimicrobial
Ethyl 6-(3-methoxybenzoyl)iminoContains methoxy group; studied for anticancerAnticancer
Ethyl 6-(4-methylbenzoyl)iminoMethyl substitution; evaluated for biological activityVarious activities

Interaction Studies

Understanding the interactions of ethyl 7-butan-2-yl derivatives with biological systems is crucial for elucidating their pharmacodynamics and pharmacokinetics. Interaction studies can reveal how these compounds bind to receptors or enzymes and their subsequent effects on cellular processes.

Q & A

Q. What are the key synthetic steps and reaction optimization strategies for this compound?

The synthesis involves multi-step organic reactions, including cyclization and functional group modifications. Critical parameters include temperature control (e.g., maintaining 60–80°C for cyclization steps), solvent selection (polar aprotic solvents like DMF for nucleophilic substitutions), and catalyst use (e.g., Pd catalysts for cross-coupling). Yield optimization requires iterative adjustments: for example, increasing reactant stoichiometry by 10–15% in imine formation steps improves purity . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the final product.

Q. Which spectroscopic techniques are most effective for structural validation?

A combination of 1H^1H/13C^{13}C-NMR (to confirm proton environments and carbon frameworks), IR (for carbonyl and imine stretches at ~1700 cm1^{-1}), and high-resolution mass spectrometry (HRMS) is recommended. For complex stereochemistry, 2D NMR (COSY, NOESY) can resolve spatial arrangements of the tricyclic core . UV-Vis spectroscopy (λmax ~280 nm) may indicate conjugation in the aromatic system .

Q. How can reaction intermediates be stabilized during synthesis?

Sensitive intermediates (e.g., enamines or ketones) require inert atmospheres (N2_2/Ar) and low-temperature storage (–20°C). Stabilizing agents like molecular sieves (3Å) prevent moisture-induced degradation during imine formation . For intermediates prone to oxidation, additives like BHT (butylated hydroxytoluene) at 0.1–0.5 wt% improve stability .

Advanced Research Questions

Q. What computational methods predict reactivity and regioselectivity in functionalization steps?

Quantum mechanical calculations (DFT at the B3LYP/6-31G* level) model transition states to predict regioselectivity in electrophilic substitutions. For example, Fukui indices identify nucleophilic sites on the tricyclic scaffold . Molecular docking (AutoDock Vina) can simulate interactions with biological targets (e.g., kinase active sites) to prioritize derivatives for synthesis .

Q. How can contradictions in biological activity data be resolved?

Discrepancies in bioassay results (e.g., varying IC50_{50} values) may arise from assay conditions (e.g., buffer pH affecting compound solubility). Methodological solutions include:

  • Standardizing assay protocols (e.g., fixed DMSO concentration ≤0.1%).
  • Validating target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Cross-referencing with structurally analogous compounds (e.g., thiazolidinones with confirmed kinase inhibition ).

Q. What strategies address low reproducibility in spectral data?

Batch-to-batch variability in NMR shifts can result from residual solvents or tautomerism. Mitigation steps:

  • Lyophilize samples to remove solvent traces.
  • Acquire spectra in deuterated DMSO-d6_6, which stabilizes tautomeric forms.
  • Use dynamic NMR experiments to detect exchange processes (e.g., imine-enamine tautomerism) .

Q. How can computational reaction design accelerate derivative synthesis?

Tools like ICReDD’s reaction path search algorithms integrate quantum calculations with experimental data to predict viable pathways. For example, transition-state modeling for ring-opening reactions reduces trial-and-error synthesis by 40–60% . Machine learning models (e.g., Random Forest) trained on PubChem data prioritize substituents for SAR studies .

Methodological Notes

  • Experimental Design : Use fractional factorial designs (e.g., Taguchi method) to screen reaction parameters (temperature, solvent, catalyst) efficiently .
  • Data Analysis : Apply multivariate analysis (PCA or PLS) to correlate spectral features with bioactivity .
  • Safety : Adhere to Chemical Hygiene Plan protocols for advanced labs (e.g., fume hood use for toxic intermediates) .

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